molecular formula C11H13NO4 B13104673 4-Amino-7-methoxychromane-6-carboxylicacidhydrochloride

4-Amino-7-methoxychromane-6-carboxylicacidhydrochloride

Cat. No.: B13104673
M. Wt: 223.22 g/mol
InChI Key: DLNHQLSOFKGSRJ-UHFFFAOYSA-N
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Description

4-Amino-7-methoxychromane-6-carboxylicacidhydrochloride is a chemical compound with the molecular formula C11H13NO4. It is a derivative of chromane, a bicyclic organic compound, and is characterized by the presence of amino, methoxy, and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-methoxychromane-6-carboxylicacidhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromane derivative.

    Amination: Introduction of the amino group at the 4-position of the chromane ring.

    Methoxylation: Introduction of the methoxy group at the 7-position.

    Carboxylation: Introduction of the carboxylic acid group at the 6-position.

    Hydrochloride Formation: Conversion of the carboxylic acid to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Common techniques include:

    Batch Reactors: Used for precise control over reaction conditions.

    Continuous Flow Reactors: Used for high-throughput production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-methoxychromane-6-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-nitro-7-methoxychromane-6-carboxylicacidhydrochloride, while reduction may produce 4-amino-7-methoxychromane-6-methanol .

Scientific Research Applications

4-Amino-7-methoxychromane-6-carboxylicacidhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-7-methoxychromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-methoxychromane-6-carboxylicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-amino-7-methoxy-3,4-dihydro-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C11H13NO4/c1-15-9-5-10-6(4-7(9)11(13)14)8(12)2-3-16-10/h4-5,8H,2-3,12H2,1H3,(H,13,14)

InChI Key

DLNHQLSOFKGSRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCOC2=C1)N)C(=O)O

Origin of Product

United States

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